BMN 673-13C,15N2
Description
Contextualization of BMN 673 (Talazoparib) as a Poly(ADP-Ribose) Polymerase (PARP) Inhibitor in Preclinical Investigations
BMN 673, or Talazoparib (B560058), has been extensively characterized in preclinical studies as a highly potent dual inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks (SSBs). selleckchem.com Its mechanism of action is twofold: it competitively binds to the enzyme's catalytic domain, mimicking the NAD+ substrate, and it traps the PARP enzyme on the DNA at the site of damage. nih.gov This trapping of the PARP-DNA complex is a particularly cytotoxic event, as it obstructs DNA replication and transcription, leading to the formation of lethal double-strand breaks and subsequent cell death, a concept known as synthetic lethality, especially in cancer cells with pre-existing DNA repair deficiencies like BRCA1/2 mutations. selleckchem.comnih.govresearchgate.net
Preclinical investigations have consistently demonstrated that Talazoparib is one of the most potent PARP inhibitors discovered. selleckchem.com Its potency in cell-free enzymatic assays is in the sub-nanomolar range, and it exhibits significant cytotoxicity in cancer cells with defects in DNA repair genes at concentrations much lower than first-generation PARP inhibitors. selleckchem.comcaymanchem.com For example, in preclinical models, Talazoparib has shown potent activity against Ewing sarcoma and breast cancer cell lines. adooq.comnih.gov Studies combining Talazoparib with DNA-damaging agents like temozolomide (B1682018) or with radiotherapy have shown synergistic anti-tumor activity, highlighting its potential to enhance the efficacy of other cancer therapies. nih.govadooq.comgoogle.com The compound's favorable pharmacokinetic properties, including good oral bioavailability, further supported its advancement into clinical trials. cancer.gov
Table 1: Preclinical Activity of BMN 673 (Talazoparib)
| Parameter | Value | Context | Reference |
|---|---|---|---|
| PARP1 IC₅₀ | 0.57 nM | Cell-free enzymatic assay | selleckchem.com |
| PARP1 Kᵢ | 1.2 nM | Enzyme inhibitory constant | caymanchem.commedchemexpress.com |
| PARP2 Kᵢ | 0.87 nM | Enzyme inhibitory constant | caymanchem.commedchemexpress.com |
| Cellular IC₅₀ (MX-1, BRCA1 mutant) | 0.3 nM | Single-agent cytotoxicity | selleckchem.com |
| Cellular IC₅₀ (Capan-1, BRCA2 mutant) | 5 nM | Single-agent cytotoxicity | selleckchem.com |
| Potentiation of Temozolomide | Up to 85-fold | In vitro combination in Ewing sarcoma and leukemia lines | adooq.comgoogle.com |
Overview of Research Paradigms Utilizing BMN 673-13C,15N2 as a Research Tool
The availability of this compound facilitates several advanced research paradigms critical for drug development and mechanistic biology.
Quantitative Pharmacokinetics (PK): In PK studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a drug, this compound serves as the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. semanticscholar.org By adding a known quantity of the labeled compound to a biological sample, the absolute concentration of the unlabeled Talazoparib can be determined with unparalleled accuracy, correcting for variations in sample preparation and instrument response. semanticscholar.org
Metabolite Identification and Profiling: Identifying the metabolic products of a drug is a fundamental aspect of its characterization. By treating cells or organisms with unlabeled Talazoparib and using this compound as a reference, researchers can confidently identify potential metabolites. Conversely, administering the labeled drug and searching for the isotopic signature in resulting products allows for the unambiguous tracing of metabolic pathways and the structural elucidation of novel metabolites. nih.gov
Mechanistic Studies of PARP Trapping: The potent "trapping" of PARP on DNA is a key feature of Talazoparib's efficacy. nih.gov Advanced MS-based proteomics or Nuclear Magnetic Resonance (NMR) spectroscopy could utilize this compound to probe the drug-protein-DNA interface. For instance, experiments could be designed to quantify the amount of Talazoparib bound to PARP in cellular chromatin or to study the dynamics of the complex, providing deeper insights into the molecular underpinnings of this potent cytotoxic mechanism.
Drug-Drug Interaction Studies: The labeled compound can be used to precisely quantify how co-administered drugs affect the metabolism and clearance of Talazoparib. By using this compound, any change in the parent drug's concentration can be accurately measured without interference from the second drug or its metabolites, providing clear data on potential interactions.
Properties
Molecular Formula |
C₁₈¹³CH₁₄F₂N₄¹⁵N₂O |
|---|---|
Molecular Weight |
383.33 |
Synonyms |
5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one-13C,15N2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Bmn 673 13c,15n2
Strategies for Carbon-13 and Nitrogen-15 Isotopic Labeling of BMN 673 Precursors
The successful synthesis of BMN 673-¹³C,¹⁵N₂ hinges on the strategic incorporation of stable isotopes into its molecular framework. This is typically achieved by utilizing commercially available or custom-synthesized isotopically labeled precursors. The general synthetic route for Talazoparib (B560058), as outlined in various patents, provides a roadmap for identifying key intermediates where isotopic labels can be introduced. x-chemrx.com
The structure of BMN 673 comprises a complex heterocyclic system, and the placement of ¹³C and ¹⁵N labels requires careful planning. Based on the known synthesis of Talazoparib, the key precursors for isotopic labeling would include:
A ¹³C-labeled phthalazinone core or its synthetic precursors: The core structure of BMN 673 is a substituted phthalazinone. To introduce a ¹³C label into this part of the molecule, one would ideally start with a ¹³C-labeled building block. Potential labeled precursors could include ¹³C-labeled 5-fluorophthalic anhydride (B1165640) or 2-amino-5-fluorobenzoic acid. google.comsigmaaldrich.com The synthesis of such precursors can be complex, often involving multi-step processes from simple ¹³C-labeled starting materials. For instance, the synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons has been achieved from commercially available U-¹³C-benzene and U-¹³C-succinic anhydride, demonstrating the feasibility of building complex cyclic structures with isotopic labels. nih.govnih.gov
A ¹⁵N-labeled hydrazine (B178648) source: The phthalazinone ring is formed through a condensation reaction with hydrazine. To introduce ¹⁵N into the heterocyclic core, a ¹⁵N-labeled hydrazine, such as hydrazine sulfate (B86663) (¹⁵N₂, 98%), is a commercially available and suitable reagent. nih.gov
A ¹³C and ¹⁵N-labeled triazole moiety: The 1-methyl-1H-1,2,4-triazole group is a critical component of BMN 673. Commercially available isotopically labeled 1,2,4-triazoles, such as 1,2,4-Triazole-¹³C₂,¹⁵N, can be utilized. lumiprobe.com The synthesis of such labeled heterocycles can be achieved through various methods, including reactions involving labeled hydrazines and formamide (B127407) under microwave irradiation or multicomponent reactions. nih.gov
The selection of labeled precursors is a critical step, balancing cost, availability, and the efficiency of their incorporation into the final molecule.
Chemical Synthesis Pathways and Derivatization Techniques for BMN 673-¹³C,¹⁵N₂
The chemical synthesis of BMN 673-¹³C,¹⁵N₂ would likely follow a convergent synthetic strategy, similar to that of the unlabeled compound, but utilizing the isotopically labeled precursors identified in the previous section. A plausible synthetic pathway is outlined below, based on established synthetic routes for Talazoparib. x-chemrx.com
Step 1: Synthesis of the Labeled Phthalazinone Core
The synthesis would commence with a ¹³C-labeled precursor, for example, ¹³C-labeled 2-amino-5-fluorobenzoic acid. This would be reacted with other reagents to construct the initial heterocyclic framework.
Step 2: Formation of the Tricyclic Intermediate
The labeled phthalazinone precursor would then undergo a series of reactions, including a key cyclization step with a ¹⁵N-labeled hydrazine, to form the tricyclic core of BMN 673. This step would incorporate the ¹⁵N atoms into the phthalazinone ring system.
Step 3: Introduction of the Labeled Triazole Moiety
The final key step involves the coupling of the labeled tricyclic intermediate with a ¹³C and ¹⁵N-labeled 1-methyl-1H-1,2,4-triazole derivative. This step completes the assembly of the BMN 673-¹³C,¹⁵N₂ molecule.
The following table summarizes a potential synthetic approach:
| Step | Reaction | Key Labeled Precursor(s) |
| 1 | Formation of the initial heterocyclic ring | ¹³C-labeled 2-amino-5-fluorobenzoic acid |
| 2 | Cyclization to form the tricyclic core | ¹⁵N₂-Hydrazine sulfate |
| 3 | Coupling to introduce the triazole group | 1-methyl-1H-1,2,4-triazole-¹³C₂,¹⁵N |
This multi-step synthesis requires careful control of reaction conditions at each stage to ensure high yields and minimize isotopic dilution.
Optimization of Isotopic Enrichment and Yield for Research-Grade BMN 673-¹³C,¹⁵N₂
Process Optimization:
Reaction Condition Tuning: Each step in the synthesis must be individually optimized for temperature, pressure, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts.
Flow Chemistry: The use of continuous flow chemistry can offer significant advantages over traditional batch processing. x-chemrx.com Flow reactors allow for precise control over reaction parameters, leading to improved yields, better reproducibility, and enhanced safety, particularly when dealing with hazardous reagents. amazonaws.com
Isotopic Enrichment Strategies:
High-Purity Labeled Precursors: The final isotopic enrichment of the product is directly dependent on the enrichment of the starting materials. Utilizing precursors with the highest available isotopic purity (typically >98%) is crucial. researchgate.net
Late-Stage Isotopic Labeling: Whenever possible, introducing the isotopic labels at a later stage in the synthetic sequence can be more economical as it reduces the number of steps where expensive labeled material is handled, thus minimizing potential losses. x-chemrx.com
Monitoring Isotopic Incorporation: It is important to monitor the isotopic enrichment at various stages of the synthesis to identify any steps where isotopic dilution may be occurring. This can be achieved through techniques like mass spectrometry.
The following table highlights key optimization parameters:
| Parameter | Optimization Strategy |
| Overall Yield | Convergent synthesis, minimizing reaction steps, optimization of individual reaction conditions. |
| Isotopic Enrichment | Use of high-purity labeled precursors, late-stage labeling where feasible. |
| Process Control | Implementation of flow chemistry for precise control of reaction parameters. |
| Purification | Efficient purification methods at each step to remove unlabeled impurities. |
By carefully applying these optimization strategies, the synthesis of BMN 673-¹³C,¹⁵N₂ can be made more efficient and cost-effective.
Quality Control and Analytical Characterization Methodologies for Labeled BMN 673-¹³C,¹⁵N₂
Rigorous quality control and comprehensive analytical characterization are essential to ensure the identity, purity, and isotopic enrichment of the final BMN 673-¹³C,¹⁵N₂ product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Identity and Structural Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for confirming the structure of the labeled compound. rsc.orgnih.gov The presence of ¹³C and ¹⁵N labels will result in characteristic splitting patterns and chemical shift changes in the NMR spectra, providing definitive evidence of their incorporation at the desired positions. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the labeled compound, confirming the incorporation of the correct number of ¹³C and ¹⁵N isotopes. rsc.org Fragmentation analysis (MS/MS) can further pinpoint the location of the labels within the molecule. nih.gov
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical and radiochemical purity of the final product. google.com A validated HPLC method with a suitable detector (e.g., UV or MS) is used to separate the labeled compound from any impurities or unlabeled starting materials.
Isotopic Enrichment: The isotopic enrichment is typically determined by mass spectrometry. amerigoscientific.com This involves comparing the ion intensities of the labeled compound with those of any remaining unlabeled material. The isotopic purity should generally be high, often exceeding 98% for each labeled atom. researchgate.net
A Certificate of Analysis (CoA) for a research-grade standard of BMN 673-¹³C,¹⁵N₂ would typically include the following information:
| Analysis | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Enrichment | ≥ 98% for ¹³C, ≥ 98% for ¹⁵N | Mass Spectrometry |
| Identity | Conforms to structure | NMR, HRMS |
| Appearance | White to off-white solid | Visual |
| Solubility | Soluble in DMSO | - |
These comprehensive analytical tests ensure that the synthesized BMN 673-¹³C,¹⁵N₂ is of high quality and suitable for its intended use in research applications, such as a stable isotope-labeled internal standard for quantitative bioanalysis. szabo-scandic.com
Advanced Analytical and Bioanalytical Techniques Leveraging Bmn 673 13c,15n2
Quantitative Mass Spectrometry Methodologies (e.g., LC-MS/MS) for BMN 673-13C,15N2 Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of Talazoparib (B560058) in preclinical and clinical research. The development of robust and sensitive LC-MS/MS methods is essential for pharmacokinetic and metabolic studies. nih.govnih.gov In this context, this compound is the ideal internal standard (IS). An ideal IS co-elutes with the analyte and has a similar ionization efficiency and extraction recovery, but is mass-differentiable. youtube.comyoutube.com By incorporating stable isotopes (¹³C and ¹⁵N), this compound has a higher mass than Talazoparib but retains nearly identical physicochemical properties, allowing it to correct for variations during sample preparation and analysis.
The validation of bioanalytical methods according to regulatory guidelines is crucial for their application. nih.gov While some validated assays for Talazoparib have used other compounds like lapatinib (B449) as an internal standard, a stable isotope-labeled version such as this compound is considered the gold standard for minimizing analytical variability. nih.govnih.gov
Assay validation involves demonstrating specificity, sensitivity, linearity, accuracy, precision, and stability. For Talazoparib, methods have been validated in various matrices, including human liver microsomes and rat plasma. nih.govresearchgate.net These assays achieve high sensitivity, with lower limits of quantification (LLOQ) reported as low as 2.0 ng/mL in human liver microsomes and a linearity range of 5–500 ng/mL. nih.govnih.gov The use of an appropriate internal standard like this compound is integral to achieving the high accuracy and precision required, with reported intra- and inter-day precision values typically below 3.1%. nih.govnih.gov
| Parameter | Matrix | Finding | Reference |
|---|---|---|---|
| Linearity Range | Human Liver Microsomes | 5–500 ng/mL (r² ≥ 0.999) | nih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | Human Liver Microsomes | 2.0 ng/mL | nih.govnih.gov |
| Intra-day Precision (RSD%) | Human Liver Microsomes | <3.1% | nih.govnih.gov |
| Inter-day Precision (RSD%) | Human Liver Microsomes | <3.1% | nih.govnih.gov |
| Extraction Recovery | Rat Plasma | >85% | researchgate.net |
Multi-Reaction Monitoring (MRM): This technique, performed on triple quadrupole mass spectrometers, is a highly specific and sensitive method for quantification. researchgate.net It involves monitoring a specific precursor-to-product ion transition. For Talazoparib, precursor ions (Q1) are selected and fragmented in a collision cell to produce specific product ions (Q3). nih.gov The instrument is set to detect only these specific mass transitions, filtering out background noise.
When using this compound as an internal standard, a separate MRM transition is monitored for it. The precursor ion will have a higher mass-to-charge ratio (m/z) than unlabeled Talazoparib due to the incorporated isotopes. The product ions, however, may be identical if the isotopic labels are not on the fragmented portion of the molecule. This allows for simultaneous detection and quantification of both the analyte and the internal standard. researchgate.net
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|
| Talazoparib (BMN 673) | 381.0 | 339.0 | rjptonline.org |
| Talazoparib (BMN 673) | 379.0 | 296.0 / 283.0 | nih.gov |
| This compound (Inferred) | >381.0* | 296.0 / 283.0 / 339.0** | N/A |
*The exact m/z depends on the number of ¹³C and ¹⁵N atoms incorporated.
**Product ions would be identical to or higher than the unlabeled compound, depending on the position of the isotopic labels.
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap offer an alternative to MRM. nih.govmdpi.com Instead of monitoring specific transitions, HRMS collects full-scan mass spectra with very high mass accuracy and resolution. nih.gov This allows for the extraction of narrow-mass-window chromatograms for the analyte and the internal standard, effectively separating them from co-eluting interferences and improving selectivity. nih.govmdpi.com This technique is particularly useful during method development for identifying potential interferences and for metabolite identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound
While the primary application of this compound is as a mass spectrometry standard, the principles of isotopic labeling are fundamental to advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. nih.govnih.gov NMR is unique in its ability to edit complex spectra by selecting for specific isotopes like ¹³C and ¹⁵N. nih.govnih.gov
When a drug is metabolized, identifying the resulting structures can be challenging. Using an isotope-enriched parent drug greatly simplifies this process. nih.govnorthwestern.edu If Talazoparib were administered in its ¹³C and ¹⁵N-enriched form, any drug-related metabolites would also carry this isotopic signature.
In NMR analysis, this signature can be detected using heteronuclear experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. mdpi.com This 2D NMR technique correlates protons with their directly attached carbon atoms. Signals would only appear for carbons that are ¹³C, thus definitively identifying molecules as being derived from the administered drug. This allows for the confident tracing of metabolic pathways and structural elucidation of novel metabolites. However, studies show that Talazoparib is minimally metabolized, with the unchanged parent drug being the primary component recovered, making extensive metabolite identification studies less critical. nih.gov
Isotopic labeling is a powerful tool for studying the interaction between a drug and its protein target. nih.govnih.gov Talazoparib's target is the PARP enzyme. selleckchem.comselleckchem.com To study this interaction by NMR, one could use ¹⁵N-labeled Talazoparib.
The ¹H-¹⁵N HSQC experiment provides a fingerprint of the drug molecule, where each signal corresponds to a nitrogen atom and its attached proton. Upon binding to the PARP enzyme, changes in the chemical environment would cause shifts in the positions of these signals. By monitoring these chemical shift perturbations, researchers can identify which parts of the drug are involved in the binding interaction and gain insight into the conformational dynamics of the drug-protein complex. This technique provides atomic-level resolution information that is crucial for understanding the mechanism of action and for rational drug design.
Radiochemical and Isotope Tracer Studies with this compound Analogs
To understand the full absorption, distribution, metabolism, and excretion (ADME) profile of a drug, radiolabeled analogues are often used in mass balance studies. For Talazoparib, a study was conducted using a [¹⁴C]-labeled version of the compound, an important radiochemical analog. nih.gov
In a human mass balance study, patients with advanced solid tumors were administered a single oral dose of [¹⁴C]Talazoparib. nih.gov By tracking the radioactivity, researchers determined the primary routes of elimination and the extent of metabolism. The study found that Talazoparib was minimally metabolized. nih.gov The major route of elimination was renal excretion of the unchanged drug. nih.gov
| Excretion Route | Mean Recovery (% of Administered Dose) | Reference |
|---|---|---|
| Urine (Total Radioactivity) | 68.7% | nih.gov |
| Feces (Total Radioactivity) | 19.7% | nih.gov |
| Unchanged Talazoparib in Urine | 54.6% | nih.gov |
| Unchanged Talazoparib in Feces | 13.6% | nih.gov |
These findings confirm that the drug is primarily cleared by the kidneys with limited metabolic transformation, a key characteristic determined through the use of an isotopic tracer analog. nih.gov
In Vitro and Preclinical In Vivo Tracing of this compound Distribution
The use of isotopically labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Stable isotope tracers, such as those labeled with ¹³C and ¹⁵N, are increasingly employed to trace the metabolic fate and distribution of new chemical entities in both in vitro and in vivo systems. f1000research.com These studies provide critical insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME).
In Vitro Distribution and Metabolism:
In vitro models, such as human liver microsomes (HLMs), are utilized to assess the metabolic stability of drug candidates. nih.gov A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the quantification of BMN 673 and its metabolites. nih.gov In such assays, this compound would serve as an ideal internal standard, providing a precise and accurate measure of the parent compound's depletion over time. This allows for the calculation of key metabolic parameters. For Talazoparib, studies in HLMs have determined an in vitro half-life of approximately 72.7 minutes and an intrinsic clearance of 9.59 µL/min/mg, suggesting it is slowly metabolized by the liver. nih.govresearchgate.net The use of a labeled internal standard like this compound is crucial for the robustness and reliability of these quantitative assays. researchgate.net
Preclinical In Vivo Tracing:
Preclinical in vivo studies in animal models are essential to understand the whole-body distribution of a drug. While specific studies utilizing this compound for distribution tracing are not prominently available in published literature, studies with radiolabeled Talazoparib, such as [¹⁸F]Talazoparib, provide valuable insights into its tissue distribution. nih.gov These studies, often employing techniques like positron emission tomography (PET), can quantify the drug's presence in various organs and tumors over time. youtube.com
Biodistribution studies of [¹⁸F]Talazoparib in tumor-bearing mice have shown significant and persistent uptake in tumors. nih.gov For instance, in a PC-3 tumor model, tumor uptake of [¹⁸F]Talazoparib was observed to be high and was retained for extended periods, which is consistent with its high PARP trapping efficiency. nih.gov The use of stable isotope-labeled this compound in conjunction with mass spectrometry imaging (MSI) offers a complementary, non-radioactive approach to map the spatial distribution of the drug and its metabolites within tissue sections with high resolution. nih.gov This can reveal intratumoral heterogeneity in drug distribution. nih.gov
Below is a table summarizing representative biodistribution data for a labeled Talazoparib analog in a preclinical model, which illustrates the type of data that can be generated in such tracing studies.
| Tissue | Percent Injected Dose per Gram (%ID/g) at 4 hours | Percent Injected Dose per Gram (%ID/g) at 8 hours |
| Blood | Low | Very Low |
| Heart | Low | Low |
| Lungs | Moderate | Low |
| Liver | High | High |
| Spleen | High | Moderate |
| Kidneys | High | High |
| Muscle | Low | Low |
| Bone | Low | Low |
| Tumor | High | High |
| This table is a representative summary based on findings for radiolabeled Talazoparib and is for illustrative purposes. nih.gov |
Methodologies for Assessing Target Engagement via Labeled Probes
Confirming that a drug binds to its intended target in a cellular or in vivo context is a critical step in drug development. frontiersin.org Labeled probes, including isotopically labeled compounds like this compound, are invaluable for developing and validating target engagement assays. For BMN 673, the primary target is the PARP1/2 enzyme. Several methodologies can be employed to assess the engagement of this target.
Measurement of Downstream Pharmacodynamic Biomarkers:
One approach to assess target engagement is to measure the downstream effects of PARP inhibition. This includes the detection of DNA damage markers such as an increase in γ-H2AX foci and RAD51 foci formation in tumor cells. nih.govnih.gov Treatment with BMN 673 has been shown to cause a marked increase in these biomarkers, indicating an effective engagement of the PARP-mediated DNA repair pathway. nih.govaacrjournals.org While informative, these methods are indirect measures of target binding.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful biophysical method to directly assess drug-target engagement in intact cells and tissues without the need for chemical modification of the drug. rsc.orgnih.govnih.gov The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the drug, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or mass spectrometry. frontiersin.org this compound could be used in mass spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling) to differentiate the exogenously added drug from any endogenous counterparts and to precisely quantify target stabilization. frontiersin.org
Photoaffinity Labeling:
Photoaffinity labeling is a technique that uses a photoreactive version of a drug to covalently bind to its target protein upon UV irradiation. nih.govnih.gov This allows for the identification and enrichment of the target protein for subsequent analysis. A photoactivatable prodrug of Talazoparib has been developed, where a photolabile protecting group masks the drug's activity until it is cleaved by UV light. mdpi.com While this specific example focuses on a prodrug strategy, a similar approach could be used to create a photoaffinity probe from BMN 673 by incorporating a photoreactive group. The isotopic label in this compound would aid in the mass spectrometric identification of the cross-linked peptide fragments, thus pinpointing the binding site on the PARP enzyme.
The following table summarizes these methodologies for assessing target engagement.
| Methodology | Principle | Role of Labeled Probe (this compound) |
| Pharmacodynamic Biomarkers | Measures downstream biological effects of target inhibition (e.g., γ-H2AX, RAD51 foci). nih.govnih.gov | Used to correlate drug concentration (quantified by the labeled standard) with the biological response. |
| Cellular Thermal Shift Assay (CETSA) | Drug binding to the target protein increases its thermal stability. rsc.orgnih.gov | In MS-CETSA, the labeled compound can be used as an internal standard for precise quantification of drug levels and to confirm that the observed thermal shift is due to the specific drug. |
| Photoaffinity Labeling | A photoreactive drug analog covalently binds to the target upon UV irradiation, enabling target identification. nih.govnih.gov | The isotopic label facilitates the identification of the drug-crosslinked peptides by mass spectrometry, helping to map the binding site on the target protein. |
Molecular Mechanisms of Action and Target Engagement of Bmn 673
Detailed Enzymatic Inhibition Kinetics and Selectivity of PARP1 and PARP2 by BMN 673
BMN 673 demonstrates potent inhibition of both PARP1 and PARP2 enzymes by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain. nih.govresearchgate.net This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks (SSBs). nih.govaacrjournals.org
Biochemical assays reveal that BMN 673 inhibits PARP1 and PARP2 to a similar degree, with inhibition constants (Ki) in the low nanomolar range. Specifically, the Ki values have been measured at 1.20 nM for PARP1 and 0.85 nM for PARP2. nih.govaacrjournals.org The half-maximal inhibitory concentration (IC50) for PARP1 enzymatic activity is approximately 0.57 nM. nih.govnih.gov This potency is significantly greater than that of first-generation PARP inhibitors like olaparib (B1684210), rucaparib, and veliparib (B1684213). nih.gov
Surface plasmon resonance (SPR) studies have further detailed the binding kinetics of BMN 673 to the PARP1 catalytic domain. These analyses show a rapid association and a remarkably slow dissociation, contributing to its high-affinity binding. The kinetic parameters underscore the compound's prolonged engagement with the enzyme, which is a key factor in its potent activity. nih.gov
| Parameter | Target Enzyme | Value | Reference |
|---|---|---|---|
| IC50 (Enzyme Inhibition) | PARP1 | 0.57 nM | nih.govaacrjournals.org |
| Ki (Inhibition Constant) | PARP1 | 1.20 nM | nih.govaacrjournals.org |
| Ki (Inhibition Constant) | PARP2 | 0.85 nM | nih.govaacrjournals.org |
| KD (Dissociation Constant) | PARP1 | 0.290 nM | nih.gov |
| On-rate (ka) | PARP1 | 3.68 x 10^5 M⁻¹s⁻¹ | nih.gov |
| Off-rate (kd) | PARP1 | 1.05 x 10⁻⁴ s⁻¹ | nih.gov |
Molecular Basis of PARP Trapping Mechanism by BMN 673 on DNA
Beyond catalytic inhibition, the more profound cytotoxic mechanism of BMN 673 is its ability to "trap" PARP enzymes on DNA. nih.govnih.gov After a PARP enzyme binds to a site of DNA damage, it must eventually dissociate for the repair process to be completed. BMN 673 stabilizes the PARP-DNA complex, preventing this dissociation. nih.gov These trapped complexes are significant obstacles to DNA replication, leading to the collapse of replication forks and the formation of cytotoxic DNA double-strand breaks (DSBs). nih.govresearchgate.net
Research demonstrates that BMN 673 is exceptionally potent in this regard, trapping PARP-DNA complexes with approximately 100-fold greater efficiency than other clinical PARP inhibitors like olaparib and rucaparib. nih.govnih.govaacrjournals.org This superior trapping ability, rather than its catalytic inhibition alone, is believed to be the primary driver of its high cytotoxicity. nih.govencyclopedia.pub The high resistance of cells lacking PARP1/2 to BMN 673 confirms that its cytotoxic effects are specifically mediated through these targets. nih.govnih.gov
The precise structural basis for the potent PARP trapping by BMN 673 is an area of active investigation, with evidence pointing towards allosteric interactions and specific conformational changes within the PARP-DNA complex. nih.govnih.gov The binding of BMN 673 to the nicotinamide-binding pocket of PARP1 is thought to induce conformational shifts that enhance the affinity between PARP's DNA-binding domains and the DNA itself. aacrjournals.org
Co-crystal structures show that BMN 673 anchors firmly into the PARP1 catalytic site through a network of hydrogen bonds and π-stacking interactions. researchgate.net This stable binding is thought to allosterically stabilize the entire PARP1 protein on the DNA strand. aacrjournals.org The rigid structure of BMN 673, compared to the more flexible structures of some other PARP inhibitors, may be a key determinant of its superior ability to induce the specific conformational state that leads to potent trapping. aacrjournals.org This stereospecific interaction is highlighted by the fact that the enantiomer of BMN 673, known as LT674, is orders of magnitude less effective at both catalytic inhibition and PARP trapping. nih.govnih.gov
Several methods are employed to quantify the formation of PARP-DNA complexes induced by BMN 673.
Chromatin Fractionation and Western Blotting: A common cellular method involves treating cells with a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), to induce PARP recruitment to DNA. nih.govaacrjournals.org Cells are then lysed and separated into soluble and chromatin-bound fractions. The amount of PARP1 and PARP2 in the chromatin fraction is quantified by Western blot analysis, providing a direct measure of trapped PARP. nih.govaacrjournals.orgresearchgate.net
Fluorescence-Based Assays: In vitro, fluorescence anisotropy (FA) can be used to measure the binding of PARP1 to a fluorescently labeled DNA substrate. aacrjournals.org The addition of an effective trapping agent like BMN 673 prevents the dissociation of PARP1, resulting in a sustained high anisotropy signal. aacrjournals.org Cellularly, fluorescence-based systems have also been developed to quantitatively determine the amount of trapped PARP-1 on cellular DNA. nih.govresearchgate.net
Immunofluorescence Imaging: The consequences of PARP trapping, such as the formation of DSBs, can be visualized and quantified by immunofluorescence staining for markers like γH2AX. High-content imaging of these foci serves as an indirect but powerful quantitative indicator of the downstream effects of PARP-DNA complex formation. aacrjournals.orgaacrjournals.org
Modulation of DNA Damage Response (DDR) Pathways by BMN 673
BMN 673's therapeutic efficacy is fundamentally linked to its ability to modulate the DNA Damage Response (DDR). By inhibiting PARP-mediated base excision repair and trapping PARP on DNA, it creates specific lesions (DSBs) that force the cell to rely on other DDR pathways for survival. researchgate.netnih.gov The status of these alternative pathways, particularly Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ), determines the cell's fate.
The primary clinical application of BMN 673 is based on the concept of synthetic lethality. encyclopedia.pubnih.gov This occurs in cancer cells that have a pre-existing deficiency in the HR pathway, often due to mutations in genes like BRCA1, BRCA2, or PTEN. nih.govaacrjournals.orgnih.gov
The mechanism proceeds as follows:
BMN 673 inhibits PARP, leading to an accumulation of unrepaired SSBs. nih.gov
During DNA replication, these SSBs are converted into more complex and lethal DSBs as replication forks collapse. researchgate.netnih.gov
In normal, HR-proficient cells, these DSBs are efficiently and accurately repaired by the HR machinery. nih.gov
In HR-deficient cancer cells, the primary pathway for high-fidelity DSB repair is unavailable. encyclopedia.pubnih.gov The cell must then resort to alternative, error-prone repair mechanisms. nih.gov
This reliance on faulty repair pathways leads to overwhelming genomic instability and, ultimately, cell death. researchgate.netnih.gov
This selective killing of HR-deficient cells while largely sparing normal, HR-proficient cells is the essence of synthetic lethality and the foundation of BMN 673's targeted therapeutic action. nih.govaacrjournals.orghra.nhs.uk
While the main paradigm of PARP inhibitor action involves exploiting HR deficiency, emerging evidence suggests BMN 673 also interacts with the NHEJ pathway. When HR is deficient, cells rely on error-prone pathways like NHEJ to repair DSBs. nih.gov This process itself can introduce lethal genomic errors. researchtopractice.com
Base Excision Repair (BER) Pathway Interactions
BMN 673 fundamentally interferes with the Base Excision Repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs) that arise from endogenous metabolic processes and exposure to DNA-damaging agents. nih.govselleckchem.com PARP1 is a primary sensor of SSBs and a key initiator of the BER cascade. nih.govnih.gov Upon detecting a break, PARP1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other recruited proteins, a process called PARylation. nih.gov This PARylation signal serves to recruit other essential BER proteins, such as DNA polymerase beta (pol-β) and Flap endonuclease 1 (FEN-1), to the damage site to execute the repair. nih.gov
BMN 673 binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains. nih.gov This catalytic inhibition alone disrupts the recruitment of downstream repair factors, stalling the BER pathway. selleckchem.com Research has shown that treatment with BMN 673 can lead to an upregulation of BER components like pol-β and FEN-1, yet the repair process remains inhibited. nih.gov This suggests that while the cell may attempt to compensate for the initial blockage, the persistent presence of the inhibitor prevents the completion of repair. One study demonstrated that in breast cancer cells, the combination of BMN 673 and Quinacrine inhibited the BER pathway, an effect mediated through the modulation of pol-β. nih.govresearchgate.net This targeted disruption of BER is a central component of BMN 673's mechanism.
Molecular Interactions with Other Cellular Proteins and Enzymes
The primary molecular targets of BMN 673 are the enzymes PARP1 and PARP2. It exhibits high potency and selectivity for these targets, with inhibitory constants (Ki) in the low nanomolar range. medchemexpress.comnih.gov This strong binding prevents PARP from performing its enzymatic function. researchgate.net
Inhibitory Potency of BMN 673 against PARP Enzymes
| Enzyme | IC50 | Ki |
|---|---|---|
| PARP1 | 0.57 nM | 1.2 nM |
| PARP2 | Not specified | 0.87 nM |
Data sourced from biochemical assays. medchemexpress.comnih.gov
Beyond its direct targets, the most significant molecular interplay of BMN 673 is its synthetic lethal relationship with proteins of the Homologous Recombination (HR) DNA repair pathway, such as BRCA1 and BRCA2. nih.govnih.gov While BMN 673's direct action is on the BER pathway, the consequences of this action—unrepaired single-strand breaks—become highly toxic when the cell's primary mechanism for repairing double-strand breaks (DSBs), the HR pathway, is also compromised. nih.gov In cells with functional HR, the DSBs resulting from stalled replication forks can be repaired. However, in cells with BRCA1/2 mutations, these DSBs cannot be fixed, leading to cell death. selleckchem.comnih.gov
BMN 673 also interacts with other proteins involved in the DNA damage response. For instance, its activity can lead to the formation of nuclear γH2AX foci, a biomarker for DNA double-strand breaks, indicating an activation of the broader DNA damage signaling cascade. nih.govaacrjournals.org Furthermore, studies have shown that BMN 673 treatment can decrease the expression of RAD51, a key protein in the HR pathway, in certain cancer cell lines. medchemexpress.com Off-target screening has indicated that BMN 673 does not have significant inhibitory activity against a wide range of other kinases, receptors, or ion channels at therapeutic concentrations, highlighting its specificity for PARP enzymes. nih.gov
Mechanistic Impact on Genomic Stability and Cellular Viability
The most profound mechanistic impact of BMN 673 stems from its ability to "trap" PARP enzymes on DNA. nih.govnih.gov This trapping action is considered more cytotoxic than catalytic inhibition alone. ascopubs.orgnih.gov When BMN 673 is bound to the PARP enzyme, the PARP-drug complex becomes physically locked onto the DNA at the site of a single-strand break. These trapped complexes are formidable obstacles to the DNA replication machinery. nih.gov
During DNA replication, when a replication fork encounters a BMN 673-trapped PARP complex, the fork stalls and often collapses, leading to the generation of a DNA double-strand break (DSB). nih.govaacrjournals.org In a healthy cell, these DSBs would be efficiently repaired by the Homologous Recombination (HR) pathway. However, in tumor cells with genetic defects in HR pathway genes (e.g., BRCA1 or BRCA2 mutations), these DSBs accumulate. nih.govselleckchem.com
This accumulation of unrepaired DSBs triggers massive genomic instability, characterized by chromosomal aberrations and DNA fragmentation. selleckchem.com The cell's DNA damage checkpoints are activated, often leading to cell cycle arrest, typically in the G2/M phase, as the cell attempts to repair the overwhelming damage. nih.gov Ultimately, if the damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis. nih.govnih.gov This selective killing of HR-deficient cancer cells is the principle of synthetic lethality and is the cornerstone of BMN 673's therapeutic action. nih.gov
Research comparing BMN 673 to other PARP inhibitors has consistently shown its superior potency in trapping PARP-DNA complexes, which correlates with its enhanced cytotoxicity. nih.govaacrjournals.org Studies show BMN 673 is approximately 100-fold more potent at trapping PARP than Olaparib or Rucaparib. nih.govaacrjournals.org This high trapping efficiency explains why BMN 673 demonstrates potent single-agent cytotoxicity in cancer cells with defects in DNA repair. selleckchem.comaacrjournals.org
Comparative PARP Trapping and Cytotoxicity of PARP Inhibitors
| Compound | Relative PARP Trapping Potency | Relative Cytotoxicity in Combination with MMS |
|---|---|---|
| BMN 673 (Talazoparib) | Highest ( ~100x > Olaparib) | Highest ( ~100x > Olaparib/Rucaparib) |
| Olaparib | Intermediate | Intermediate |
| Rucaparib | Intermediate | Intermediate |
| Veliparib | Lowest | Lowest |
MMS (methyl methane (B114726) sulfonate) is a DNA alkylating agent used to induce DNA damage. nih.govaacrjournals.org
Preclinical Pharmacodynamic Investigations and Cellular Response Phenotypes
In Vitro Cell Line Models for Characterizing BMN 673's Molecular Effects
BMN 673 has been extensively studied in a variety of in vitro cell line models to understand its mechanism of action and to identify cellular contexts in which it is most effective. These studies have been crucial in demonstrating its potency and selectivity. BMN 673 is a potent inhibitor of both PARP1 and PARP2, with a PARP1 IC50 of 0.57 nM in cell-free assays. nih.govaacrjournals.orgescholarship.org It has been shown to exhibit selective cytotoxicity against tumor cells with defects in DNA repair, particularly those with mutations in BRCA1, BRCA2, or PTEN, with 20- to over 200-fold greater potency than earlier generation PARP inhibitors. nih.govaacrjournals.orgescholarship.org
The compound induces DNA damage, as evidenced by the formation of nuclear γH2AX foci, at concentrations as low as 100 pM. nih.gov This indicates a high level of intrinsic potency that translates into a significant DNA damage response. nih.gov In BRCA-1 mutant (MX-1) and BRCA-2 mutant (Capan-1) cell lines, BMN 673 demonstrated single-agent cytotoxicity with IC50 values of 0.3 nM and 5 nM, respectively. selleckchem.com In contrast, cell lines with wild-type BRCA genes showed much higher IC50 values, ranging from 90 nM to 1.9 μM, highlighting the principle of synthetic lethality. selleckchem.com
| Cell Line Model | Genetic Background | BMN 673 (Talazoparib) Activity | Reference |
| MX-1 | BRCA1 mutant | IC50 = 0.3 nM | selleckchem.com |
| Capan-1 | BRCA2 mutant | IC50 = 5 nM | selleckchem.com |
| Various | Wild-type BRCA1/2 | IC50 = 90 nM - 1.9 µM | selleckchem.com |
| LoVo | Wild-type | Used to show synergy with temozolomide (B1682018) | nih.govaacrjournals.org |
| Ovarian Clear Cell Carcinoma (OCCC) lines | HR-defective | Higher sensitivity compared to HR-competent lines | nih.gov |
| SKCO1, LS513 | TP53 wild-type | Decreased RAD51 protein expression after treatment | medchemexpress.com |
Genetically Engineered Cell Lines for DNA Repair Pathway Studies
To specifically dissect the role of DNA repair pathways in sensitivity to BMN 673, researchers have utilized isogenic cell line models. These models consist of pairs of cell lines that are genetically identical except for a specific gene involved in DNA repair. For instance, studies have used mouse embryonic stem cells with engineered defects in the BRCA1 gene and human DLD1 tumor cells with a homozygous knockout of the BRCA2 gene. aacrjournals.org
In these genetically controlled settings, BMN 673 selectively inhibited the growth of BRCA-deficient cells at much lower concentrations compared to their BRCA-proficient counterparts. aacrjournals.org This provides direct evidence that the synthetic lethal effect of BMN 673 is dependent on a pre-existing defect in the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 are essential components. pfizeroncologydevelopment.com Furthermore, small interfering RNA (siRNA) screens have shown that knocking down RAD51, another key HR protein, sensitizes BRCA-proficient breast cancer cells to BMN 673. nih.gov Conversely, the loss of EMI1, a protein that promotes RAD51 degradation, has been linked to resistance in BRCA1-mutant breast cancer cells. nih.gov
Three-Dimensional (3D) Cell Culture and Organoid Models for Mechanistic Research
While 2D cell cultures are foundational, 3D cell culture and organoid models are increasingly used as they better mimic the complex architecture and microenvironment of in vivo tumors. nih.govnih.govresearchgate.net These advanced models provide a more physiologically relevant system to study drug response and resistance. nih.govescholarship.org Organoids, which are self-organizing 3D structures grown from stem cells or patient tissues, can recapitulate many features of the human brain and other organs, making them valuable tools for research. nih.govyoutube.com Although specific studies focusing solely on BMN 673 in organoid models are emerging, the utility of these systems for mechanistic research is well-established. For example, 3D models of lung cancer have been developed to evaluate anticancer therapeutics, and these systems can better predict in vivo efficacy. escholarship.org The development of patient-derived organoids allows for personalized medicine approaches, where the drug's effect can be tested on a model that closely mirrors an individual patient's tumor. nih.gov
Preclinical In Vivo Models for Elucidating BMN 673's Biological Activity
The antitumor activity of BMN 673 has been confirmed in various preclinical in vivo models, demonstrating its potential as a therapeutic agent. Oral administration of BMN 673 has shown remarkable efficacy in xenograft models where tumors have defects in DNA repair pathways. nih.govaacrjournals.orgescholarship.org In studies using C.B-17 scid−/− female mice, BMN 673 has been tested for its ability to inhibit tumor growth. nih.gov
Patient-Derived Xenograft (PDX) Models for Mechanistic and Predictive Studies
PDX models, which involve implanting tumor fragments from a patient into immunocompromised mice, are considered high-fidelity models because they retain the histopathological and genetic characteristics of the original tumor. nih.govmdpi.com These models have been instrumental in studying the activity of BMN 673 across a heterogeneous landscape of human cancers.
In a study of 26 breast cancer PDX models, many of which were derived from triple-negative breast cancer (TNBC) tumors resistant to neoadjuvant chemotherapy, BMN 673 demonstrated significant activity. nih.gov Notably, it caused dramatic tumor regression in 5 out of 12 PDXs tested. nih.gov Importantly, 4 of these 5 sensitive models did not have germline BRCA1/2 mutations, but some harbored somatic alterations in other homologous repair pathway genes, such as ATM and BRCA2. nih.gov This suggests that the efficacy of BMN 673 extends beyond germline BRCA mutations and that PDX models are crucial for identifying these additional responsive patient populations. nih.gov PDX models thus serve as a powerful platform for discovering predictive biomarkers and for testing rational drug combinations. nih.govnih.gov
| PDX Model Type | Key Finding | Implication | Reference |
| Breast Cancer (TNBC) | Caused regression in 5 of 12 PDXs, including 4 without germline BRCA1/2 mutations. | Activity of BMN 673 is not limited to germline BRCA carriers; somatic mutations in other HR genes can confer sensitivity. | nih.gov |
| Uveal Melanoma | Feasibility of establishing PDX models from patient tumors to screen therapies demonstrated. | PDX models can serve as "avatars" to test personalized therapy options. | mdpi.comresearchgate.net |
| General Oncology | PDX models maintain genetic profiles and heterogeneity of the original tumor. | Powerful tool for studying drug resistance and identifying predictive biomarkers. | nih.gov |
Genetically Engineered Mouse Models (GEMMs) for Pathway Analysis
GEMMs, in which tumors arise de novo in an immune-proficient microenvironment, closely mimic the progression of human cancers. nih.gov These models are invaluable for validating drug targets and dissecting the impact of the tumor microenvironment. nih.gov
A notable GEMM used to study BMN 673 is the Brca1Co/Co;MMTV-Cre;p53+/− model. nih.gov In these mice, a conditional knockout of the Brca1 gene in the mammary gland leads to the spontaneous development of mammary tumors. nih.gov Studies using this model have shown that BMN 673 can effectively prevent the development of mammary gland hyperplasia, a precursor to cancer. nih.gov This demonstrates the compound's utility in a chemoprevention setting for high-risk individuals. These models allow for detailed analysis of the molecular pathways affected by BMN 673 in the context of a specific genetic driver mutation and an intact immune system. nih.govnih.gov
Identification and Validation of Molecular Biomarkers of BMN 673 Activity in Preclinical Settings
A critical aspect of preclinical investigation is the identification and validation of biomarkers that can predict response or resistance to a drug. For BMN 673, several molecular biomarkers have been identified.
The most direct pharmacodynamic biomarker is the inhibition of PARP itself. nih.gov However, biomarkers that reflect the downstream consequences of PARP inhibition are often more informative. The formation of γH2AX foci is a well-established indicator of DNA double-strand breaks, which accumulate in HR-deficient cells following PARP inhibition. nih.govnih.gov Preclinical studies have shown that BMN 673 induces γH2AX foci at very low concentrations, confirming its on-target effect. nih.gov
The functionality of the HR pathway is a key predictive biomarker. nih.gov A functional assay that measures the formation of RAD51 nuclear foci in response to DNA damage can distinguish between HR-proficient and HR-deficient cells. nih.govnih.gov In ovarian clear cell carcinoma cell lines, reduced RAD51 foci formation was associated with higher sensitivity to BMN 673. nih.gov Furthermore, preclinical studies have identified that the loss of proteins like PTEN can also sensitize cells to BMN 673, expanding the potential biomarker landscape. nih.govaacrjournals.orgnih.gov In PDX models, somatic mutations in genes like ATM have also been associated with response, highlighting the importance of comprehensive genomic profiling. nih.gov
Mechanistic Studies of BMN 673's Influence on Cellular Processes
BMN 673, also known as Talazoparib (B560058), is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. nih.govmedchemexpress.com These enzymes are critical for cellular processes, most notably the repair of DNA single-strand breaks (SSBs). pfizeroncologydevelopment.com BMN 673 exerts its effects through two primary mechanisms: the catalytic inhibition of PARP and a highly cytotoxic process known as PARP trapping. nih.govnih.gov By binding to the PARP enzyme, BMN 673 not only blocks its enzymatic activity but also traps the PARP-DNA complex, which obstructs DNA replication and leads to the formation of toxic DNA double-strand breaks (DSBs). pfizeroncologydevelopment.compfizer.com In cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, this accumulation of damage is particularly lethal, a concept known as synthetic lethality. nih.govselleckchem.com The following sections detail the specific downstream consequences of BMN 673's action on cellular processes.
BMN 673 significantly impacts cell cycle progression, primarily by inducing arrest at the G2/M checkpoint. nih.govnih.gov This arrest is a direct consequence of the accumulation of unrepaired DNA damage, which activates cellular DNA damage response (DDR) pathways. The G2/M checkpoint serves as a critical control point, preventing cells with damaged DNA from entering mitosis, thus allowing time for repair or, if the damage is too severe, triggering cell death. nih.gov
Studies in various cancer cell lines have consistently demonstrated this effect. In homologous recombination repair (HRR) proficient breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53-mutant), treatment with BMN 673 leads to a dose-dependent accumulation of cells in the G2/M phase. nih.gov Similarly, in triple-negative breast cancer (TNBC) cells with BRCA1 mutations, BMN 673-SLNs (Solid Lipid Nanoparticles) were shown to induce significant G2/M cell cycle arrest. nih.gov This effect is not limited to breast cancer; in glioblastoma stem cells, BMN 673 treatment, particularly when combined with radiation, causes a marked and prolonged G2/M block, preventing the cell cycle from restarting. nih.gov This sustained arrest in the most radiosensitive phase of the cell cycle highlights a key mechanism of BMN 673's action. nih.gov
| Cell Line | Genetic Profile | BMN 673 Concentration | Observation | Source |
|---|---|---|---|---|
| MCF-7 | BRCA-WT, p53-WT | Dose-dependent | Prominent arrest at G2/M phase. | nih.gov |
| MDA-MB-231 | BRCA-WT, p53-mutant | Dose-dependent | Arrest at G2/M phase. | nih.gov |
| HCC1937 | BRCA1-mutant TNBC | Not Specified | Significant induction of G2/M cell cycle arrest. | nih.govnih.gov |
The catastrophic levels of DNA damage induced by BMN 673 ultimately trigger programmed cell death, primarily through apoptosis. nih.govdrugbank.com This apoptotic response is a hallmark of the compound's synthetic lethality in susceptible cells. pfizeroncologydevelopment.com The mechanism involves the activation of key effector proteins in the apoptotic cascade.
In vitro studies have shown that BMN 673 treatment leads to a significant increase in multicaspase activity and the cleavage of PARP, a classic marker of apoptosis executed by caspases. nih.govnih.gov Specifically, the activation of initiator caspase-8 and executioner caspase-3 has been documented following treatment. nih.govnih.gov In a study combining BMN 673 with the oncolytic reovirus RT3D, the combination resulted in elevated levels of cleaved caspase-8, cleaved caspase-3, and cleaved PARP in tumor tissue. nih.gov
The pro-apoptotic effect is particularly potent in cancer cells with deficiencies in DNA repair but is also observed in other contexts. nih.gov For example, in keratinocytes, BMN 673 was found to activate caspase-mediated programmed cell death, which played a role in enhancing terminal differentiation. nih.gov Flow cytometry analysis confirms this apoptotic induction by quantifying the sub-G1 cell population, which represents cells with fragmented DNA. In breast cancer cells, BMN 673 induces a dose-dependent increase in this sub-G1 fraction, reaching approximately 25% in MCF-7 cells and 16% in MDA-MB-231 cells at a 200 nM concentration. nih.gov While apoptosis is the most documented cell death pathway, specific evidence for BMN 673-induced necroptosis is less established in the reviewed literature.
| Cell Type | Apoptotic Marker | Observation | Source |
|---|---|---|---|
| TNBC Cells (HCC1937, MDA-MB-231) | Multicaspase Activity | Significant induction of activity. | nih.gov |
| Melanoma Cells (A375) | Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP | Increased levels observed in tumor tissue. | nih.gov |
| Human Keratinocytes | Caspase-3 Expression | Enhanced expression and activation. | nih.gov |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Sub-G1 Population | Dose-dependent increase. | nih.gov |
Beyond its direct effects on nuclear DNA repair, BMN 673 influences cellular metabolic and signaling hubs, including mitochondria. Research has revealed a connection between PARP inhibition by BMN 673 and alterations in mitochondrial state, leading to the generation of reactive oxygen species (ROS). nih.gov
In human keratinocytes, treatment with BMN 673 was shown to increase mitochondrial mass, as indicated by higher MitoTracker fluorescence. nih.gov Concurrently, the treatment led to a significant increase in the mitochondrial production of ROS, measured by MitoSox fluorescence. nih.gov This surge in ROS is not a passive side effect but an active contributor to the drug's mechanism, as elevated ROS levels can further damage DNA and activate stress-response pathways. The study proposed that this increased ROS production contributes to the activation of both pro-apoptotic and pro-inflammatory pathways, linking mitochondrial stress to the ultimate fate of the cell. nih.gov This suggests that BMN 673's cytotoxicity may be partially mediated by inducing mitochondrial dysfunction and oxidative stress.
| Parameter | Method of Detection | Result of BMN 673 Treatment | Source |
|---|---|---|---|
| Mitochondrial Mass | MitoTracker Fluorescence | Increased | nih.gov |
| Mitochondrial ROS | MitoSox Fluorescence | Increased | nih.gov |
| Downstream Effect | Gene/Protein Expression Analysis | Activation of pro-apoptotic and pro-inflammatory pathways. | nih.gov |
BMN 673's influence extends to complex cellular programs like differentiation and inflammation. In some cell types, the induction of apoptosis by BMN 673 is linked to promoting terminal differentiation. This was observed in keratinocytes, where enhanced caspase-mediated apoptosis led to improved terminal differentiation, a process crucial for skin barrier function. nih.gov
Paradoxically, while promoting differentiation in that context, BMN 673 also stimulates pro-inflammatory responses at a molecular level. nih.gov This is not an isolated finding for this PARP inhibitor. The underlying mechanism is increasingly being attributed to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. nih.govresearchgate.net The DNA fragments and micronuclei that form as a result of BMN 673-induced replication stress and mitotic errors are detected in the cytoplasm by the sensor protein cGAS. researchgate.net Upon binding to this cytosolic DNA, cGAS synthesizes a secondary messenger, cGAMP, which in turn activates STING. nih.gov STING activation initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org
This molecular activation has tangible effects on the tumor microenvironment. In a study of early-stage breast cancer patients with hereditary BRCA mutations, neoadjuvant treatment with BMN 673 led to a significant increase in the density of infiltrating T cells and cytotoxic T cells within the tumor. nih.gov This suggests that by triggering the cGAS-STING pathway, BMN 673 can convert a "cold" tumor microenvironment into a "hot" one, potentially making it more susceptible to immune-mediated killing. nih.govyoutube.com
Mechanisms of Acquired and Intrinsic Resistance to Bmn 673 in Preclinical Models
Molecular Alterations Leading to BMN 673 Resistance
Genetic changes that restore the function of DNA repair pathways are a primary driver of resistance to BMN 673. These alterations can either pre-exist in a subpopulation of tumor cells or be acquired under the selective pressure of treatment.
A well-documented mechanism of acquired resistance to PARP inhibitors, including BMN 673, is the emergence of secondary mutations in BRCA1 or BRCA2 genes that restore their open reading frame and, consequently, their function in homologous recombination (HR) repair. aacrjournals.orgmdpi.comresearchgate.net This genetic reversion negates the synthetic lethality induced by PARP inhibition in HR-deficient cells. aacrjournals.orgmdpi.com In preclinical models, the development of somatic mutations in BRCA1/2 that restore protein function has been observed in cancer cells that become resistant to BMN 673. mdpi.com For instance, multiclonal BRCA2 reversion mutations were detected in a pancreatic cell line with acquired resistance to Talazoparib (B560058). mdpi.com Beyond BRCA1/2, reversion mutations in other HR-related genes such as PALB2, RAD51C, and RAD51D have also been identified as potential drivers of resistance to PARP inhibitors, effectively restoring HR proficiency. cancerbiomed.org
Schlafen 11 (SLFN11) has emerged as a critical determinant of sensitivity to DNA-damaging agents, including PARP inhibitors like BMN 673. aacrjournals.orgresearchgate.netmdpi.com High expression of SLFN11 is strongly correlated with increased sensitivity to Talazoparib. aacrjournals.orgresearchgate.net Conversely, the inactivation of SLFN11, a common event in some cancers, confers significant resistance to BMN 673. aacrjournals.orgaacrjournals.orgresearchgate.net Preclinical studies using genetically engineered cells have demonstrated that the knockout of the SLFN11 gene leads to high resistance to Talazoparib. aacrjournals.orgresearchgate.net SLFN11 is thought to sensitize cells to PARP inhibitors by irreversibly blocking replication forks that have been stalled by the drug, leading to cell death. mdpi.com In SLFN11-deficient cells, this lethal replication block does not occur, allowing the cells to survive treatment with BMN 673. aacrjournals.orgmdpi.com Therefore, loss of SLFN11 expression is a key mechanism of intrinsic and acquired resistance to BMN 673. aacrjournals.orgresearchgate.net
Identification of Novel Resistance Pathways and Modulators through High-Throughput Screening
High-throughput screening (HTS) methodologies, particularly CRISPR-Cas9 genome-wide screens, have been pivotal in identifying novel genes and pathways associated with BMN 673 resistance. aacrjournals.orgbiocompare.combiorxiv.orgyoutube.com These unbiased approaches allow for the systematic interrogation of the genome to uncover mutations that confer a survival advantage in the presence of the drug.
Genome-wide CRISPR-Cas9 screens in both mouse and human cancer cell lines have successfully identified loss-of-function mutations in PARP1 itself as a mechanism of resistance to Talazoparib. aacrjournals.orgbiocompare.comresearchgate.net This is counterintuitive, as PARP1 is the primary target of the drug. However, the cytotoxic effect of Talazoparib is largely attributed to its ability to "trap" PARP1 on DNA, forming toxic complexes. youtube.com Mutations that prevent PARP1 from binding to DNA, or that lead to the loss of PARP1 protein, can therefore confer resistance by preventing the formation of these cytotoxic complexes. aacrjournals.orgbiocompare.comresearchgate.net
Focused high-density CRISPR screens targeting only PARP1 have further elucidated the structure-function relationships within the protein that are critical for Talazoparib's efficacy. aacrjournals.orgbiocompare.com These screens have identified a range of subtle mutations, including point mutations and small deletions in the DNA-binding and other domains of PARP1, that lead to resistance. aacrjournals.orgbiocompare.comresearchgate.net Some of these identified mutations have even been found in patients who have developed resistance to PARP inhibitors. aacrjournals.org
HTS of compound libraries has also been employed to identify drugs that act synergistically with Talazoparib, which can help in designing strategies to overcome resistance. These screens have highlighted compounds targeting DNA replication and chromatin regulation pathways as potential partners for BMN 673.
| Gene | Function | Mechanism of Resistance | Screening Method |
|---|---|---|---|
| PARP1 | DNA damage repair, target of BMN 673 | Loss-of-function mutations, point mutations affecting DNA binding | Genome-wide and focused CRISPR-Cas9 screens |
| BRCA1 | Homologous recombination repair | Reversion mutations restoring function | (Inferred from PARPi resistance screens) |
| BRCA2 | Homologous recombination repair | Reversion mutations restoring function | (Inferred from PARPi resistance screens) |
Molecular Strategies to Overcome BMN 673 Resistance in Preclinical Settings
The growing understanding of BMN 673 resistance mechanisms has spurred the development of various preclinical strategies to overcome or circumvent this challenge. These approaches often involve combination therapies that target the newly acquired vulnerabilities of resistant cells.
One promising strategy is the combination of BMN 673 with inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. aacrjournals.org In cells that have become resistant to Talazoparib due to SLFN11 inactivation, the addition of an ATR inhibitor can re-sensitize them to the PARP inhibitor. aacrjournals.org The rationale is that while SLFN11-deficient cells can survive the initial replication stress caused by Talazoparib, they become dependent on the ATR-mediated checkpoint for survival. Inhibiting ATR in this context leads to the collapse of replication forks and cell death. aacrjournals.org
Another key approach involves the use of epigenetic modulators. mdpi.com For instance, DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine (B1684299) and guadecitabine, have been shown to enhance the efficacy of Talazoparib. mdpi.com Low doses of DNMT inhibitors can downregulate the expression of genes involved in HR, thereby inducing a "BRCAness" phenotype and re-sensitizing resistant cells to BMN 673. mdpi.com This combination has shown synergistic effects in preclinical models of breast and ovarian cancer, irrespective of their initial BRCA mutation status.
Furthermore, for resistance driven by the restoration of HR, alternative therapeutic strategies may be employed. For example, cells that have developed PARP inhibitor resistance through the loss of 53BP1 may still be sensitive to platinum-based chemotherapy. aacrjournals.org Additionally, combination therapies targeting other DNA damage response pathways, such as the WEE1 kinase, are being explored to tackle PARP inhibitor resistance.
| Strategy | Mechanism of Action | Preclinical Evidence |
|---|---|---|
| Combination with ATR inhibitors (e.g., VE-821) | Targets the dependency of SLFN11-deficient resistant cells on the ATR checkpoint. | Re-sensitizes SLFN11-knockout cells to Talazoparib. aacrjournals.org |
| Combination with DNMT inhibitors (e.g., 5-azacytidine, guadecitabine) | Induces a "BRCAness" phenotype by downregulating HR genes. | Enhances Talazoparib efficacy in breast and ovarian cancer models. mdpi.com |
| Combination with chemotherapy (e.g., platinum agents) | Exploits potential remaining vulnerabilities in resistant cells. | PARPi-resistant cells with 53BP1 loss may retain sensitivity to platinum drugs. aacrjournals.org |
| Combination with WEE1 inhibitors | Targets cell cycle checkpoint control, creating synthetic lethality. | Preclinical models show promise for this combination in overcoming PARPi resistance. |
Mechanistic Basis of Combination Therapeutic Strategies with Bmn 673 in Preclinical Research
Molecular Synergy with DNA Damaging Agents
BMN 673 has been shown to potentiate the cytotoxic effects of conventional DNA-damaging chemotherapies. escholarship.org This chemosensitization property stems from its primary function as a PARP inhibitor, which not only blocks the enzymatic activity of PARP but also traps PARP enzymes on DNA at the site of single-strand breaks (SSBs). nih.gov This trapping prevents the repair of SSBs, which, upon encountering a replication fork, are converted into highly lethal double-strand breaks (DSBs), leading to cell death, a concept known as synthetic lethality. nih.gov
The combination of BMN 673 with the alkylating agent temozolomide (B1682018) (TMZ) has demonstrated robust synergistic activity in a variety of preclinical cancer models. escholarship.orgaacrjournals.org TMZ functions by methylating DNA, creating lesions that are primarily repaired by the Base Excision Repair (BER) pathway, a process in which PARP1 plays a critical role. aacrjournals.org
The molecular rationale for this combination is that the SSBs generated during the BER-mediated processing of TMZ-induced DNA damage become sites for BMN 673-mediated PARP trapping. aacrjournals.org These trapped PARP-DNA complexes are formidable obstacles to DNA replication, leading to the formation of cytotoxic DSBs. aacrjournals.org This interaction is not merely an enhancement of TMZ's activity but a synergistic cytotoxicity driven by BMN 673's potent trapping ability. aacrjournals.org
In vitro studies have shown that BMN 673 can potentiate the toxicity of TMZ by up to 85-fold, with significant effects observed in Ewing sarcoma and leukemia cell lines. nih.govaacrjournals.orgnih.gov This synergy has also been demonstrated in glioblastoma models, where BMN 673 was able to re-sensitize TMZ-resistant cells to the effects of the alkylating agent. aacrjournals.org The combination leads to a robust activation of DNA damage signaling pathways, including ATM and ATR, indicating a high level of induced DNA damage. aacrjournals.org In vivo studies using xenograft models of Ewing sarcoma confirmed significant antitumor activity for the BMN 673 and TMZ combination. nih.govaacrjournals.org
| Cancer Type | Key Finding | Reference |
|---|---|---|
| Ewing Sarcoma & Leukemia | BMN 673 potentiated the toxicity of TMZ up to 85-fold, with marked potentiation in these specific lines (30- to 50-fold). | nih.govaacrjournals.orgaacrjournals.orgnih.gov |
| Glioblastoma (TMZ-sensitive and resistant) | BMN 673 co-treatment enhanced TMZ efficacy and re-sensitized resistant glioblastoma sub-lines to low concentrations of TMZ. | aacrjournals.org |
| Malignant Rhabdoid Tumors | The combination of Talazoparib (B560058) (TLZ) and TMZ significantly increased the cell population in the G2/M phase, indicating cell cycle arrest due to DNA damage. | mdpi.com |
| Various Solid Tumors (Breast, SCLC) | BMN 673 markedly sensitized tumor cells to TMZ cytotoxicity regardless of BRCA1/2 mutation status. A low dose of TMZ (10 μM) reduced the IC50 of BMN 673 by as much as 1,000-fold. | aacrjournals.org |
Platinum-based agents like cisplatin (B142131) and carboplatin (B1684641) induce cytotoxicity by forming DNA adducts and inter- and intra-strand crosslinks, which distort the DNA helix and block replication. The repair of this damage involves multiple pathways, including those where PARP is active. Preclinical studies have consistently shown that BMN 673 can synergize with or add to the antitumor effects of platinum drugs. escholarship.org
The mechanism of this synergy involves BMN 673's inhibition of PARP-dependent repair of DNA damage created by the platinum agent. By preventing efficient repair, BMN 673 leads to an accumulation of cytotoxic lesions, enhancing cell death. In vivo studies using a breast cancer xenograft model (MX-1) demonstrated that the combination of BMN 673 and cisplatin resulted in significant tumor growth inhibition. nih.gov Similarly, combining BMN 673 with carboplatin and paclitaxel (B517696) has been explored, with the rationale that PARP inhibition can potentiate the DNA damage induced by carboplatin. nih.gov In preclinical models of BRCA2-associated pancreatic cancer, BMN 673 monotherapy showed efficacy comparable to that of cisplatin, highlighting its potent activity in tumors with inherent DNA repair deficiencies. researchgate.net
| Cancer Model | Agent Combination | Key Mechanistic Finding | Reference |
|---|---|---|---|
| MX-1 Breast Cancer Xenografts | BMN 673 + Cisplatin | Demonstrated significant tumor growth inhibition compared to either agent alone. | nih.gov |
| Various Xenograft Models | BMN 673 + Platinum Drugs | Additive or synergistic antitumor effects observed. | escholarship.org |
| Various Solid Tumor Models | Talazoparib + Carboplatin | Carboplatin is known to induce PARP activity and is potentiated by PARP inhibition in preclinical models. | nih.gov |
| BRCA2-mutated Pancreatic Cancer PDX | BMN 673 vs. Cisplatin | BMN 673 demonstrated similar single-agent efficacy to cisplatin, suggesting potent activity in tumors with defects in homologous recombination. | researchgate.net |
Combination with Other Targeted DNA Damage Response (DDR) Inhibitors
A more recent strategy involves combining BMN 673 with other inhibitors that target different nodes within the DDR network. This approach aims to create a more profound and selective synthetic lethality by simultaneously blocking parallel or compensatory repair pathways.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a central regulator of the cellular response to replication stress. hematologyandoncology.net When PARP is inhibited by BMN 673, cancer cells experience increased replication fork stalling and DNA damage, heightening their dependence on the ATR checkpoint for survival. nih.gov This creates a vulnerability that can be exploited by ATR inhibitors.
The combination of a PARP inhibitor and an ATR inhibitor has been shown to be synthetically lethal. researchgate.net ATR inhibition prevents the stabilization and repair of stalled replication forks that accumulate due to PARP inhibition. This leads to rapid and irreversible replication catastrophe, unscheduled entry into mitosis with damaged DNA, and subsequent cell death. oncologynewscentral.com Preclinical studies have validated this synergy, showing that the combination can overcome acquired resistance to PARP inhibitors. oncologynewscentral.com The first potent and selective ATR inhibitor discovered, VE-821, and its clinical analog berzosertib (VE-822), have been central to demonstrating this principle in preclinical models. nih.gov
| Inhibitor Combination | Cancer Model | Key Mechanistic Finding | Reference |
|---|---|---|---|
| PARP inhibitor + ATR inhibitor | HR-deficient models | ATR inhibition prevents recovery from PARP inhibitor-induced DNA damage, leading to replication catastrophe and cell death. | oncologynewscentral.com |
| Talazoparib + Gartisertib (ATR inhibitor) | Breast Cancer PDXs | A semi-mechanistic model successfully captured the combination efficacy, supporting the synthetic lethal interaction. | bohrium.com |
| VE-821 (ATRi) | Various cancer cells | VE-821 was the first potent and selective ATR inhibitor discovered, forming the basis for preclinical combination studies. | nih.gov |
| PARP inhibitor + ATR inhibitor | ATM-deficient models | Preclinical studies have demonstrated a synthetic lethal interaction between ATM deficiency and ATR inhibition, a vulnerability further exploitable by adding a PARP inhibitor. | researchgate.net |
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer and plays a key role in cell survival, proliferation, and resistance to therapy. Emerging preclinical evidence has linked the PI3K pathway to the regulation of DNA repair, specifically homologous recombination (HR).
Inhibition of the PI3K pathway has been shown to downregulate the expression of key HR genes, such as BRCA1 and BRCA2. nih.gov This reduction in HR capacity induces a "BRCAness" phenotype in cancer cells that were previously HR-proficient. These cells then become highly susceptible to the synthetic lethal effects of PARP inhibitors like BMN 673. nih.gov Preclinical studies combining the PI3K inhibitor buparlisib (B177719) with BMN 673 in breast cancer models demonstrated synergistic effects, leading to enhanced DNA damage, apoptosis, and tumor growth control. nih.govdana-farber.org This strategy represents a promising approach to expand the clinical utility of PARP inhibitors beyond tumors with germline BRCA mutations. nih.gov
| Cancer Model | Inhibitor Combination | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Breast Cancer Cells | Talazoparib + Buparlisib (PI3K inhibitor) | PI3K inhibition sensitized cells to PARP inhibition by reducing BRCA expression, creating a synthetic lethal vulnerability. | nih.gov |
| Breast Cancer Cells (BRCA-proficient) | PI3K inhibitor + PARP inhibitor | Laboratory experiments showed that a PI3K inhibitor could work synergistically with a PARP inhibitor to kill breast cancer cells, including those without BRCA mutations. | dana-farber.org |
| 4T1 Murine Breast Cancer | Talazoparib + Buparlisib | The combination resulted in in vitro synergy, enhanced radiosensitivity, and increased DNA damage leading to apoptosis. | nih.gov |
Molecular Mechanisms of Radiosensitization by BMN 673
BMN 673 is a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation (IR). nih.govmdpi.com This effect has been observed in various cancer models, including small cell lung cancer, glioblastoma, and gynecologic cancers. nih.govresearchgate.netnih.gov The mechanisms underpinning this radiosensitization are multifaceted and go beyond simple catalytic inhibition of PARP.
A primary mechanism is the inhibition of PARP-mediated repair of the vast number of SSBs generated by IR. Unrepaired SSBs are converted into more complex and lethal DSBs during DNA replication. mdpi.com However, BMN 673's superior radiosensitizing properties compared to other PARP inhibitors like veliparib (B1684213) are attributed to its potent ability to trap PARP onto DNA. nih.govaacrjournals.org These trapped complexes are highly cytotoxic, especially when combined with the damage induced by IR.
Furthermore, accumulating evidence suggests BMN 673 uniquely alters the balance of DSB repair pathways. mdpi.comnih.govnih.gov In irradiated cells, BMN 673 has been shown to strongly inhibit the canonical non-homologous end-joining (c-NHEJ) pathway, which is a major pathway for repairing DSBs throughout the cell cycle. nih.govaacrjournals.org This inhibition leads to a reciprocal increase in DSB end-resection, shunting the repair process towards more error-prone pathways like alternative end-joining (alt-EJ). nih.govaacrjournals.org This shift from high-fidelity to error-prone repair robustly potentiates the lethal effects of radiation. mdpi.comnih.gov Notably, this potent radiosensitization has been observed in tumor cells, while normal cells appear largely unaffected, suggesting a potentially favorable therapeutic window. aacrjournals.orgresearchgate.net
| Cancer Model | Key Mechanistic Finding | Reference |
|---|---|---|
| Small Cell Lung Cancer (SCLC) Cell Lines & PDXs | Talazoparib is a more potent radiosensitizer than veliparib at equivalent levels of enzymatic inhibition, an effect correlated with its greater PARP trapping activity and induction of DSBs. | nih.govaacrjournals.org |
| Glioblastoma Stem Cells (GSCs) | Talazoparib combined with irradiation induced a marked and prolonged G2/M block, decreased proliferation, and drastically reduced the GSC frequency. | researchgate.net |
| Various Human Cancer Cell Lines | BMN 673 strongly inhibits classical non-homologous end-joining (c-NHEJ) and profoundly increases DSB end-resection, enhancing error-prone repair and potentiating cell killing. | mdpi.comnih.govnih.gov |
| Human Rhabdoid and Sarcoma Cells | A short drug exposure (~1 hour) prior to irradiation was sufficient to achieve robust radiosensitization. | aacrjournals.org |
| Normal Human Fibroblasts and Retinal Epithelial Cells | Normal cells showed no signs of radiosensitization by BMN 673, suggesting tumor-specific effects. | aacrjournals.orgresearchgate.net |
Impact on DNA Double-Strand Break (DSB) Repair Pathway Choice
BMN 673's primary mechanism of action revolves around its profound impact on the cellular response to DNA damage, particularly its influence on the choice between different DNA double-strand break (DSB) repair pathways.
Cells possess two main pathways to repair DSBs: the high-fidelity homologous recombination (HR) pathway and the error-prone non-homologous end joining (NHEJ) pathway. pfizeroncologydevelopment.com The choice between these pathways is critical for maintaining genomic stability.
Role of PARP in DNA Repair: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.gov When SSBs are encountered by the replication machinery, they can collapse and form more complex and lethal DSBs.
BMN 673's Inhibition of PARP: BMN 673 inhibits the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby blocking the recruitment of downstream BER proteins. nih.gov This leads to an accumulation of unrepaired SSBs.
Synthetic Lethality in HR-Deficient Cells: In cancer cells with pre-existing defects in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of SSBs and their subsequent conversion to DSBs becomes particularly cytotoxic. pfizeroncologydevelopment.comnih.gov With the HR pathway compromised, these cells are forced to rely on the error-prone NHEJ pathway, leading to genomic instability and ultimately cell death. pfizeroncologydevelopment.com This concept is known as synthetic lethality. nih.gov
Shifting the Balance: By inhibiting PARP, BMN 673 effectively shifts the burden of DNA repair towards the DSB repair pathways. In HR-proficient cells, the robust HR machinery can often handle this increased load. However, in HR-deficient tumors, the combination of PARP inhibition and a faulty HR pathway proves to be a lethal combination. Preclinical studies have shown that BMN 673 is particularly effective in tumors with defects in homologous recombination. nih.gov
Role of PARP Trapping in Enhancing Radiosensitivity
Beyond its catalytic inhibition, BMN 673 exhibits a potent mechanism known as PARP trapping, which plays a significant role in its ability to enhance the sensitivity of cancer cells to radiation therapy.
Mechanism of PARP Trapping: PARP trapping occurs when the PARP inhibitor not only blocks the catalytic activity of the PARP enzyme but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA at the site of a single-strand break. nih.gov This trapped complex is a significant physical impediment to DNA replication and repair, leading to the collapse of replication forks and the generation of more DSBs. pfizeroncologydevelopment.com
Superior Trapping Efficiency of BMN 673: Preclinical studies have demonstrated that BMN 673 is a particularly potent PARP trapper, being approximately 100-fold more effective at trapping PARP-DNA complexes than other PARP inhibitors like olaparib (B1684210). nih.govnih.gov This high trapping efficiency is a key contributor to its cytotoxicity. nih.gov
Synergy with Radiation: Radiation therapy is a cornerstone of cancer treatment that works primarily by inducing DSBs in cancer cells. The combination of BMN 673 and radiation creates a synergistic effect. Radiation induces DSBs, and BMN 673's inhibition of PARP prevents the efficient repair of these breaks, particularly in HR-deficient cells. researchgate.netmdpi.com The potent PARP trapping activity of BMN 673 further exacerbates this by creating additional replication-blocking lesions, leading to an overwhelming level of DNA damage and enhanced cell killing. researchgate.net Preclinical research has shown that combining BMN 673 with irradiation leads to a significant and prolonged G2/M cell cycle arrest and decreased proliferation in glioblastoma stem cells. researchgate.net
Preclinical Investigations of Novel Combinatorial Approaches
The potentiation of DNA damage by BMN 673 has prompted extensive preclinical research into novel combination therapies aimed at further exploiting this mechanism and overcoming potential resistance.
Combination with Chemotherapy: Preclinical xenograft models have shown that BMN 673 can enhance the antitumor effects of certain cytotoxic agents like temozolomide and platinum-based drugs (cisplatin and carboplatin). nih.gov The rationale is that these agents induce DNA damage, which is then amplified by PARP inhibition. Studies have explored different sequencing strategies for combining BMN 673 and carboplatin in triple-negative breast cancer models, with a talazoparib-first approach showing efficacy in BRCA-wild type models. researchgate.net
Combination with Immunotherapy: There is a growing interest in combining PARP inhibitors with immune checkpoint inhibitors (ICIs). The rationale is that the increased genomic instability and cell death induced by PARP inhibitors can lead to the release of tumor antigens and the activation of an anti-tumor immune response. Preclinical studies have indicated promising results when combining anti-PD-1/L1 therapies with PARP inhibitors like BMN 673. nih.gov
Targeting Other DNA Damage Response (DDR) Pathways: Researchers are investigating combinations of BMN 673 with inhibitors of other key players in the DDR network. A phase II study evaluated BMN 673 in patients with alterations in various DDR genes, including somatic BRCA1/2 mutations and other homologous recombination repair pathway genes. researchgate.netelsevierpure.com
Combination with CDK4/6 Inhibitors: Preclinical studies in bladder cancer have shown that combining BMN 673 with a CDK4/6 inhibitor like palbociclib (B1678290) can be a potent treatment strategy. nih.gov This combination was shown to induce both DNA damage and apoptosis. nih.gov
Overcoming Resistance: Research is also focused on using combination strategies to overcome resistance to PARP inhibitors. For instance, a drug screen combining PARP inhibitors with various epigenetic modulators identified that inhibiting PRMT (protein arginine methyltransferase) enzymes could sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment. biorxiv.org
Table 1: Preclinical Combination Studies with BMN 673 (Talazoparib)
| Combination Agent | Cancer Model | Key Findings | Reference |
| Temozolomide, Cisplatin, Carboplatin | Xenograft models | Enhanced antitumor effects | nih.gov |
| Carboplatin | Triple-negative breast cancer xenografts | Sequencing of administration impacts efficacy | researchgate.net |
| Anti-PD-1/L1 Therapies | Preclinical models | Potential for synergistic anti-tumor immune response | nih.gov |
| Palbociclib (CDK4/6 inhibitor) | Bladder cancer cell lines and xenografts | Superior efficacy compared to monotherapy; induction of DNA damage and apoptosis | nih.gov |
| Radiation | Glioblastoma stem cells | Enhanced radiosensitization, prolonged G2/M arrest, decreased proliferation | researchgate.net |
| Calcitriol | Triple-negative breast cancer cell lines | Enhanced anticancer effect, increased apoptosis | nih.gov |
| Navitoclax (Senolytic) | Triple-negative breast cancer cells | Elimination of senescent tumor cells induced by talazoparib and radiation | mdpi.com |
Computational and Structural Biology Approaches in Bmn 673 Research
Molecular Docking and Dynamics Simulations of BMN 673-Target Interactions
Computational methods are pivotal in understanding how BMN 673 (Talazoparib) interacts with its primary target, poly(ADP-ribose) polymerase (PARP).
Molecular Docking: This technique predicts the preferred orientation of BMN 673 when bound to the active site of the PARP1 enzyme to form a stable complex. preprints.org Docking studies reveal that BMN 673 fits into the nicotinamide-binding pocket of PARP1's catalytic domain. researchgate.net The molecule's rigid three-ring system mimics the binding of the natural substrate, nicotinamide (B372718). pnas.org Key interactions predicted by docking include π-π stacking with tyrosine residues Y889 and Y907 and hydrogen bonds with glycine (B1666218) (G863) and serine (S904) residues in the active site. pnas.orgmdpi.com These interactions are crucial for the potent inhibition of PARP1's enzymatic activity. nih.gov The design of photoactivatable prodrugs of Talazoparib (B560058) has also been guided by molecular docking to ensure the modified compound would have its key hydrogen bonding interactions disrupted. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to analyze the stability of the BMN 673-PARP1 complex over time. plos.orginnovareacademics.in These simulations model the motion of atoms in the complex, providing insights into the flexibility of the system and the persistence of key interactions. nih.gov Studies have shown that the BMN 673-PARP1 complex is stable, as indicated by low root-mean-square deviation (RMSD) values (typically <0.2 nm) for the ligand and protein backbone atoms throughout the simulation. nih.govacs.org Root-mean-square fluctuation (RMSF) analysis further confirms the stability by showing minimal fluctuations in the amino acid residues of the active site when bound to the inhibitor. nih.govresearchgate.net MD simulations have also been used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which consistently show a high binding affinity for BMN 673 to PARP1, driven primarily by van der Waals (vdW) interactions. mdpi.comnih.gov
| Computational Method | Target Protein | Key Findings | Interacting Residues | Binding Energy/Affinity (Example) |
|---|---|---|---|---|
| Molecular Docking | PARP1 | Predicts binding pose in the nicotinamide pocket. preprints.orgresearchgate.net | Y889, Y907, G863, S904 mdpi.com | -8.9 kcal/mol preprints.org |
| Molecular Dynamics (MD) Simulation | PARP1 | Confirms the stability of the ligand-protein complex. nih.govacs.org | Y896, R878, D766, S904 innovareacademics.in | ΔH: -26.5 kcal/mol (MM/GBSA) mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. jocpr.com In the context of PARP inhibitors, QSAR models are developed to understand which molecular features are critical for potent inhibition, thereby guiding the design of new and improved inhibitors. frontiersin.orgnih.gov
Researchers have developed 3D-QSAR models for various series of PARP inhibitors using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comresearchgate.net These models generate contour maps that visualize the regions where modifications to the inhibitor's structure would likely enhance or diminish its activity. For instance, the models for PARP-1 inhibitors often highlight the importance of steric, electrostatic, and hydrophobic fields. researchgate.net While specific QSAR models focusing solely on BMN 673 derivatives are not extensively published, the general models for PARP inhibitors provide valuable mechanistic insights. They consistently show that potent inhibition is driven by the inhibitor's ability to effectively occupy the contact surface within the enzyme's active site, while electrostatic energy and hydrogen bonding capabilities also contribute. capes.gov.br These studies help explain why the rigid and extensive structure of BMN 673 results in such high potency.
In Silico Prediction of BMN 673's Biological Activities and Interactions
In silico tools are widely used to predict the pharmacokinetic and toxicological properties of drug candidates early in the development process. For BMN 673 (Talazoparib), computational models have been employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com
Studies using software like StarDrop's DEREK module have performed in silico toxicity assessments. dovepress.comresearchgate.net These predictions identified potential structural alerts within the Talazoparib molecule. dovepress.com For example, predictions suggested that Talazoparib has an inhibitory effect on the cytochrome P450 enzyme CYP1A2 but is not a significant inhibitor or substrate for other CYP450 subtypes. mdpi.com Furthermore, in silico predictions indicated that Talazoparib is likely to be metabolized slowly by the liver, a finding that aligns with experimental metabolic stability assessments. dovepress.comresearchgate.netnih.gov These computational predictions are valuable for anticipating a compound's behavior in a biological system and for guiding further experimental studies.
Structural Elucidation of BMN 673-Protein Complexes (e.g., X-ray Crystallography, Cryo-EM)
The precise three-dimensional arrangement of atoms in the BMN 673-protein complex has been determined primarily through X-ray crystallography. researchgate.netdokumen.pubnih.gov
X-ray Crystallography: Several crystal structures of the catalytic domain of human PARP1 in complex with BMN 673 (Talazoparib) have been solved and deposited in the Protein Data Bank (PDB). mdpi.comnih.gov These structures provide atomic-level detail of the interaction. The data confirms that Talazoparib binds tightly within the nicotinamide and N-ribose subpockets of the PARP1 active site. nih.gov The fluorophenyl group of Talazoparib is situated deep within the binding cleft, while the phthalazinone core forms conserved hydrogen bonds with the backbone of Gly863 and Ser904, mimicking the interactions of the natural substrate NAD+. pnas.orgnih.gov A structurally conserved water molecule often mediates a hydrogen bond between the inhibitor and the catalytic residue Glu988. researchgate.netnih.gov The extensive network of interactions observed in the crystal structures explains the high potency and affinity of Talazoparib for PARP1. pnas.org
Cryo-Electron Microscopy (Cryo-EM): While X-ray crystallography has been the primary method for BMN 673 complexes, Cryo-EM has emerged as a powerful technique for determining the structure of large, flexible protein complexes. Recently, the first full-length structure of a PARP enzyme (PARP2) in complex with DNA and the accessory protein HPF1 was determined using Cryo-EM. nih.govnih.gov These structures reveal how PARP enzymes recognize DNA breaks and how their domains rearrange upon activation, providing critical context for understanding the mechanism of PARP inhibition. nih.govbiorxiv.orgresearchgate.net Although a Cryo-EM structure of a complex including BMN 673 has not been reported, these related studies are crucial for building a complete picture of the dynamic structural landscape in which PARP inhibitors function. qut.edu.au
| Technique | Protein Target | PDB ID (Example) | Key Structural Findings |
|---|---|---|---|
| X-ray Crystallography | PARP1 Catalytic Domain | 7KK3 mdpi.com | Talazoparib binds in the nicotinamide pocket, forming H-bonds with Gly863 and Ser904. pnas.orgnih.gov |
| X-ray Crystallography | PARP1 Catalytic Domain | 4UND acs.org | Reveals extensive van der Waals interactions and a water-mediated H-bond to catalytic E988. nih.gov |
| Cryo-Electron Microscopy | PARP2/HPF1/Nucleosome | 6X0L biorxiv.orgresearchgate.net | Shows how PARP2 bridges two nucleosomes at a DNA break, revealing the activated conformation. nih.govnih.gov |
Methodological Advancements and Future Research Directions for Bmn 673 13c,15n2
Development of Novel Preclinical Experimental Models for Comprehensive Mechanistic Study
The mechanistic evaluation of BMN 673 has been facilitated by a range of preclinical models, from cell lines to complex patient-derived xenografts (PDX). These models have been instrumental in elucidating its radiosensitizing properties, its efficacy in tumors with specific genetic defects, and its unique impact on DNA repair pathways. nih.govmdpi.comresearchgate.net
In vitro studies have utilized a diverse panel of cancer cell lines to establish the compound's potency and selectivity. Isogenic cell line pairs, which differ only by the status of a single gene such as BRCA1 or BRCA2, have been crucial in demonstrating that BMN 673 is selectively toxic to cells with HR deficiencies. nih.gov Studies have also employed cell lines from various cancers, including ovarian clear cell carcinoma, glioblastoma, and small cell lung cancer, to correlate drug sensitivity with HR functional status and other molecular markers. apexbt.commdpi.comnih.gov
In vivo research has heavily relied on xenograft models. The BRCA1-mutant MX-1 breast cancer xenograft model has been frequently used to show significant tumor growth inhibition and even complete responses following BMN 673 administration. nih.govclinicaltrials.gov More recently, the development of PDX models, which more faithfully recapitulate the complexity of human tumors, has provided a more clinically relevant platform. A PDX model of BRCA2-mutated pancreatic ductal adenocarcinoma (PDAC) demonstrated that the efficacy of BMN 673 was comparable to that of cisplatin (B142131), a standard-of-care chemotherapy agent for such tumors. researchgate.net These advanced models are critical for validating in vitro findings and for preclinical trials that can better predict clinical outcomes. researchgate.net
Table 1: Overview of Preclinical Models for BMN 673 Research
| Model Type | Specific Examples | Research Application | Key Findings | Citations |
|---|---|---|---|---|
| Isogenic Cell Lines | DLD1 (BRCA2 proficient/deficient); ES cells (BRCA1 proficient/deficient) | To assess selectivity for HR-deficient cells. | BMN 673 is significantly more toxic to cells with BRCA1 or BRCA2 mutations. | nih.gov |
| Cancer Cell Lines | OCCC lines (KOC-7c, etc.); SCLC lines; Glioblastoma stem cells | To determine sensitivity profiles and mechanisms across different cancers. | Sensitivity correlates with HR status and PI3K pathway activation; potent radiosensitizing effects observed. | apexbt.commdpi.comnih.gov |
| Tumor Xenografts | MX-1 (BRCA1-mutant breast cancer); Capan-1 (BRCA2-mutant pancreatic cancer) | To evaluate single-agent anti-tumor activity in vivo. | Potent tumor growth inhibition and regression in models with DNA repair defects. | nih.govclinicaltrials.govselleckchem.com |
| Patient-Derived Xenografts (PDX) | BRCA2-mutated Pancreatic Ductal Adenocarcinoma (PDAC) | To conduct preclinical trials in a model that mimics human tumor complexity. | BMN 673 showed efficacy similar to cisplatin in inhibiting tumor growth. | researchgate.net |
Challenges and Opportunities in Basic and Translational Research of BMN 673-13C,15N2
The journey of BMN 673 from a promising compound to a clinical therapeutic involves overcoming several challenges while leveraging unique opportunities.
Challenges:
Acquired Resistance: A primary challenge in PARP inhibitor therapy is the development of acquired resistance. mdpi.combrc.hu Tumors can restore HR function through secondary genetic mutations, limiting the long-term efficacy of the treatment. Overcoming this requires a deeper understanding of resistance mechanisms and the development of strategies to bypass them, such as the formulation of BMN 673 into solid lipid nanoparticles (SLNs), which has shown potential in overcoming HR-mediated resistance in preclinical models. researchgate.net
Biomarker Identification: While BRCA1/2 mutations are established biomarkers for sensitivity, identifying other patient populations that could benefit from BMN 673 remains a translational challenge. researchgate.net Research is ongoing to validate biomarkers such as defects in other HR-related genes (e.g., PALB2, ATM) or the status of pathways like PI3K. apexbt.comfrontiersin.org
Combination Toxicity: Combining PARP inhibitors with conventional chemotherapy, such as platinum agents, can enhance anti-tumor effects but often leads to increased toxicity, particularly myelosuppression, which necessitates careful dose management. nih.govnih.gov
Opportunities:
Superior PARP Trapping: BMN 673 is one of the most potent PARP-trapping agents identified to date, a property that distinguishes it from other inhibitors and may contribute to its superior efficacy. researchgate.netmdpi.com This potent trapping provides an opportunity to treat tumors that are less sensitive to other PARP inhibitors.
Radiosensitization: BMN 673 has been shown to be a superior radiosensitizer compared to other clinically relevant PARP inhibitors. mdpi.com This creates a significant opportunity for combination therapies with radiotherapy, potentially overcoming tumor resistance and improving outcomes in a wide range of cancers. mdpi.comnih.gov
Expanding to New Indications: There is a substantial opportunity to expand the application of BMN 673 beyond BRCA-mutated cancers. Preclinical data show sensitivity in tumors with other HR defects, such as PTEN deficiency, opening avenues for investigation in prostate, pancreatic, and other cancers. stemcell.comnih.govnih.gov
Advanced Analytical Studies: The availability of the isotopically labeled compound, this compound, is a critical opportunity for basic and translational research. It serves as an essential internal standard for highly accurate and precise quantification in pharmacokinetic and pharmacodynamic studies, which are vital for understanding the drug's behavior in vivo. musechem.combocsci.commedchemexpress.com
Emerging Molecular Targets and Pathways for Future Investigation
While PARP1/2 are the direct targets of BMN 673, future research is focused on identifying novel molecular targets and pathways for combination therapies to enhance efficacy and overcome resistance. The strategy of synthetic lethality, which is the foundation of PARP inhibition in HR-deficient cells, can be expanded by targeting parallel pathways. brc.humdpi.com
Emerging strategies involve combining BMN 673 with inhibitors of other key proteins in the DNA Damage Response (DDR). For instance, targeting kinases like ATR and WEE1, which are critical for cell cycle checkpoint control in response to DNA damage, is a promising approach. researchgate.net Recent research has also identified that the loss of DNA polymerase epsilon subunits, POLE3 and POLE4, sensitizes cancer cells to PARP inhibitors through a mechanism distinct from BRCA deficiency, highlighting POLE4 as a potential therapeutic target. brc.hu
Beyond the DDR, pathways that modulate HR capacity are also being explored. The PI3K/AKT signaling pathway has been implicated in regulating DNA repair, and its status can predict response to BMN 673. apexbt.comresearchgate.net This suggests that dual inhibition of PARP and components of the PI3K pathway could be a powerful therapeutic strategy. Furthermore, there is growing evidence linking PARP inhibition to the activation of anti-tumor immunity. PARP inhibitor-induced DNA damage may trigger the cGAS-STING pathway, leading to increased T-cell infiltration into the tumor microenvironment and creating a rationale for combining BMN 673 with immunotherapies like checkpoint inhibitors. stemcell.comnih.govresearchgate.net
Table 2: Emerging Molecular Targets for Combination Therapy with BMN 673
| Target Class | Specific Target/Pathway | Rationale for Combination | Potential Application | Citations |
|---|---|---|---|---|
| DNA Damage Response | ATR, WEE1, CHK1/2 | Inhibit parallel DNA repair and cell cycle checkpoint pathways to induce synthetic lethality. | Broad application in various solid tumors, potentially overcoming resistance. | frontiersin.orgmdpi.comresearchgate.net |
| DNA Replication | POLE4 | Loss of POLE4 sensitizes cells to PARP inhibitors via a novel mechanism. | Overcoming acquired resistance to PARP inhibitors. | brc.hu |
| Cell Signaling | PI3K/AKT/mTOR | PI3K pathway activation is linked to HR capacity and PARP inhibitor resistance. | Tumors with PI3K pathway alterations, such as small cell lung cancer. | apexbt.comresearchgate.net |
| Immune Checkpoints | PD-1/PD-L1 (via STING pathway) | PARP inhibition may increase tumor immunogenicity and T-cell recruitment. | Combination with immunotherapy to enhance anti-tumor immune response. | stemcell.comnih.govresearchgate.net |
| Cell Cycle Regulation | Cdk1 | Inhibition sensitizes BRCA-proficient cancers to PARP inhibition. | Expanding treatment to non-BRCA mutated cancers, such as triple-negative breast cancer. | nih.gov |
Unanswered Questions and Hypotheses in the Academic Study of this compound
Despite significant progress, several fundamental questions about the mechanisms of BMN 673 remain unanswered, forming the basis of ongoing academic inquiry.
A central area of investigation is the precise mechanism behind BMN 673's superior radiosensitizing effects compared to other PARP inhibitors. mdpi.com One leading hypothesis is that BMN 673 uniquely alters the balance between different DNA double-strand break (DSB) repair pathways. It has been shown to inhibit classical non-homologous end-joining (c-NHEJ) and robustly increase DSB end-resection, which shifts repair towards more error-prone pathways and enhances cell killing. mdpi.comnih.gov However, the exact molecular interactions that drive this profound shift are still under investigation.
Furthermore, the biophysical and structural properties that make BMN 673 such a potent PARP-trapping agent are not entirely clear. Studies comparing it to other inhibitors with nearly identical PARP1 binding affinity have shown that BMN 673 has a far greater trapping effect in cells, suggesting that factors beyond simple binding kinetics are at play. aacrjournals.orgresearchgate.net Understanding this phenomenon is critical for the rational design of next-generation PARP inhibitors. Finally, identifying the full spectrum of mechanisms that lead to clinical resistance and discovering robust, predictive biomarkers to guide patient selection remain critical, unanswered challenges in the field. brc.huresearchgate.netnih.gov
Methodological Innovations in Isotopic Labeling and Detection for Future Research
The use of isotopically labeled compounds like this compound is central to modern drug development, and continuous innovation in labeling and detection methodologies is crucial for future research. musechem.com
Innovations in Isotopic Labeling:
Advanced Synthesis Techniques: The development of more efficient, cost-effective, and precise labeling methods is a key focus. cea.fr Techniques such as late-stage functionalization, which allows isotopes to be introduced at the final stages of a complex molecule's synthesis, and hydrogen isotope exchange (HIE) have greatly improved the versatility of labeling. musechem.comeuropa.eu
Flow Chemistry: The integration of flow chemistry into the synthesis of isotopically labeled compounds represents a significant advance. This technology offers precise control over reaction conditions, enhancing safety, scalability, and efficiency, which leads to higher yields and product purity. adesisinc.com
Labeling of Biotherapeutics: A major new frontier is the isotopic labeling of large, complex biomolecules like peptides and proteins. These molecules are often fragile, making labeling difficult. European initiatives like the ISOBIOTICS project are dedicated to designing non-invasive labeling methods specifically adapted for these next-generation drugs. cea.fr
Innovations in Detection and Application:
Enhanced Analytical Precision: Stable isotope labeling is critical for enhancing the accuracy of powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays allows for exact quantification of the drug in biological samples. bocsci.com
NMR for Structural Biology: A novel application involves isotopic labeling of proteins within mammalian expression systems. This breakthrough enables NMR-based structural and functional studies on complex proteins that cannot be produced in traditional bacterial systems, opening new possibilities for drug discovery against challenging targets. zobio.com
Metabolic and ADME Studies: Isotopic labeling remains the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. Tracing the path of labeled compounds like this compound through a biological system provides invaluable insights into its metabolic fate, helping to ensure the safety and efficacy of new drug candidates. musechem.comcea.fr
Q & A
Q. What are the primary research applications of BMN 673-<sup>13</sup>C,<sup>15</sup>N2 in preclinical cancer studies?
BMN 673-<sup>13</sup>C,<sup>15</sup>N2 is a stable isotope-labeled PARP1/2 inhibitor used to study drug metabolism, pharmacokinetics (PK), and biodistribution in models of DNA repair-deficient cancers (e.g., BRCA-mutated or PTEN-deficient tumors). Its isotopic labeling enables precise tracking via mass spectrometry, facilitating quantification in tissues or biofluids . Methodologically, researchers should pair tracer studies with validated LC-MS/MS protocols to ensure accuracy in detecting isotopic enrichment and metabolic byproducts .
Q. How should researchers design in vitro experiments to evaluate BMN 673’s selective cytotoxicity?
Use cell lines with well-characterized DNA repair defects (e.g., BRCA1/2-mutated Capan-1 or PTEN-deficient models) alongside isogenic wild-type controls. Dose-response curves (e.g., 0.1–100 nM) over 48–72 hours can quantify IC50 values via assays like xCELLigence real-time cell analysis . Include controls for PARP trapping (e.g., γH2AX immunofluorescence) to differentiate catalytic inhibition from DNA complex stabilization .
Q. What analytical methods are required to confirm the purity and isotopic labeling of BMN 673-<sup>13</sup>C,<sup>15</sup>N2?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For <sup>13</sup>C and <sup>15</sup>N verification, compare isotopic peaks to unlabeled BMN 673 using HRMS. NMR (<sup>1</sup>H, <sup>13</sup>C) should confirm structural integrity and isotopic incorporation. Report purity thresholds (e.g., ≥95%) and batch-specific contamination checks for <sup>15</sup>N-labeled impurities (e.g., ammonium/nitrate) to avoid artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in BMN 673’s PARP-trapping efficacy across different experimental models?
Variability may arise from differences in cellular repair mechanisms or drug bioavailability. Use isogenic cell pairs (e.g., BRCA1-proficient vs. deficient) under standardized conditions (e.g., hypoxia vs. normoxia). Quantify PARP-DNA complexes via chromatin fractionation assays and correlate with cytotoxicity using Bliss independence or Chou-Talalay synergy analyses . Cross-validate findings in patient-derived xenografts (PDXs) to account for in vivo metabolic factors .
Q. What strategies mitigate contamination risks in <sup>15</sup>N2-labeled compounds like BMN 673-<sup>13</sup>C,<sup>15</sup>N2 during synthesis and handling?
Commercial <sup>15</sup>N2 gas often contains <sup>15</sup>NH4<sup>+</sup> or <sup>15</sup>NO3<sup>−</sup> contaminants . Purify gas using molecular sieves or acid traps before synthesis. Post-synthesis, validate the compound via ion chromatography (IC) or isotope ratio mass spectrometry (IRMS) to detect residual <sup>15</sup>N-contaminants. Report contamination thresholds in publications to ensure reproducibility .
Q. How can researchers optimize protocols for dual <sup>15</sup>N2 and <sup>13</sup>C tracing in metabolic studies?
Use compartmentalized in vitro systems (e.g., microfluidic devices) to separate drug metabolism from background isotopic interference. Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish <sup>15</sup>N- and <sup>13</sup>C-labeled metabolites. Normalize data to internal standards (e.g., deuterated analogs) to correct for instrument drift .
Methodological Challenges and Solutions
Q. How should contradictory data on BMN 673’s single-agent efficacy in BRCA-mutated models be addressed?
Contradictions may stem from differences in drug exposure time or model selection. Conduct time-course experiments (e.g., 24–96 hours) with endpoints like clonogenic survival and PARP1/2 activity assays. Use orthogonal methods (e.g., RNA-seq of DNA damage response genes) to confirm on-target effects. Cross-reference results with clinical trial data (e.g., NCT01945775) to contextualize preclinical findings .
Q. What are best practices for reporting synthetic and analytical data for BMN 673-<sup>13</sup>C,<sup>15</sup>N2 in publications?
Follow guidelines from the Beilstein Journal of Organic Chemistry and Acta Chimica Sinica :
- Synthesis : Detail isotopic incorporation efficiency, purification steps (e.g., HPLC conditions), and batch-specific purity.
- Characterization : Provide full <sup>1</sup>H/<sup>13</sup>C NMR spectra, HRMS data, and IC/IRMS validation of isotopic purity.
- Reproducibility : Deposit raw spectral data in public repositories (e.g., Zenodo) and cite them in supplementary materials.
Data Analysis and Interpretation
Q. How can researchers differentiate between PARP inhibition and PARP trapping in BMN 673 studies?
PARP trapping is quantified via chromatin retention assays (e.g., PARP1 immunofluorescence in permeabilized cells) and correlates with persistent DNA damage markers (e.g., γH2AX). Compare BMN 673 to weaker trappers like olaparib at equimolar doses. Use knockout models (e.g., PARP1<sup>−/−</sup>) to confirm mechanism-specific effects .
Q. What statistical approaches are recommended for analyzing dose-response synergies between BMN 673 and DNA-damaging agents?
Use the Combination Index (CI) method (Chou-Talalay) or Bayesian hierarchical modeling to assess synergy/antagonism. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Publicly share raw datasets and analysis scripts (e.g., via GitHub) to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
